molecular formula C13H9F3O3 B8357617 2-(3-Furyl)-4-(trifluoromethyl)phenyl acetate

2-(3-Furyl)-4-(trifluoromethyl)phenyl acetate

Cat. No.: B8357617
M. Wt: 270.20 g/mol
InChI Key: XLVXAEJPAIGJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furyl)-4-(trifluoromethyl)phenyl acetate is a useful research compound. Its molecular formula is C13H9F3O3 and its molecular weight is 270.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

[2-(furan-3-yl)-4-(trifluoromethyl)phenyl] acetate

InChI

InChI=1S/C13H9F3O3/c1-8(17)19-12-3-2-10(13(14,15)16)6-11(12)9-4-5-18-7-9/h2-7H,1H3

InChI Key

XLVXAEJPAIGJCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(F)(F)F)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Iodo-4-(trifluoromethyl)phenol (9.9 g, 0.0344 mol) was dissolved in 2-methyl tetrahydrofuran (100 mL) then potassium acetate (11.8 g, 0.12 mol) and 3-furylboronic acid (5.0 g, 0.0447 mol) was added and the reaction degasses 3 times before bis(tri-tert-butylphosphine) palladium (0) (1.0 g, 0.00196 mol) was added and the reaction degassed 3 more times. The reaction was then stirred at 90° C. under nitrogen for 18 hours. The reaction was then cooled and partitioned between EtOAc (50 mL) and water (50 mL), the organic layer was separated and dried in vacuo to give a brown oil. This was dissolved in tert-butyl methyl ether (50 mL), triethylamine (7.2 mL, 0.051 mol) added then acetic anhydride (4.7 mL, 0.051 mol) and stirred for 2 hours at room temperature. The reaction was then partitioned between EtOAc (30 ml) and water (30 ml) then organic layer was dried in vacuo to give a brown oil which crystallised upon standing. This was triturated with heptane to give the title product as a pale brown solid (8.04 g, 86.6%). LCMS Rt=1.70 min. 1H NMR (400 MHz, CDCl3): δ 2.34 (s, 3H), 6.67 (s, 1H) 7.26 (m, 1H) 7.51 (s, 1H), 7.57 (d, 1H), 7.76 (m 2H)
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Yield
86.6%

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